Abbv-cls-484 - 2489404-97-7

Abbv-cls-484

Catalog Number: EVT-10961167
CAS Number: 2489404-97-7
Molecular Formula: C17H24FN3O4S
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Osunprotafib is an orally bioavailable inhibitor of the T-cell specific tyrosine-protein phosphatase non-receptor type 2 (PTPN2), with potential immunomodulating and antineoplastic activities. Upon oral administration, osunprotafib specifically targets and binds to PTPN2. This prevents PTPN2-mediated signal transduction pathways and may activate anti-tumor T-cell immune responses. It may also sensitize tumor cells to immunotherapeutics. PTPN2 negatively regulates TCR and cytokine signaling needed for T cell function, homeostasis and differentiation.
Overview

ABBV-CLS-484 is an investigational small molecule inhibitor targeting protein tyrosine phosphatase non-receptor type 2 (PTPN2) and PTPN1, currently undergoing clinical trials for the treatment of solid tumors. It is recognized as a potential first-in-class, orally bioavailable compound designed to enhance anti-tumor immunity and improve responses to immunotherapy. The compound was developed collaboratively by AbbVie, the Broad Institute of MIT and Harvard, and Calico Life Sciences, with findings published in Nature highlighting its therapeutic potential and mechanisms of action .

Source and Classification

ABBV-CLS-484 falls under the category of small-molecule inhibitors specifically designed for oncological applications. It has been classified as a dual inhibitor of PTPN2 and PTPN1, phosphatases that play critical roles in regulating immune responses and tumor growth. The compound's development was driven by the need for effective therapies targeting previously deemed "undruggable" proteins in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of ABBV-CLS-484 involves several sophisticated organic chemistry techniques. The process begins with commercially available 7-bromo-3-hydroxy-2-naphthoic acid, which undergoes a series of reactions including:

  1. Benzyl Bromide Reaction: This step introduces a benzyl group to the naphthoic acid.
  2. Base-Mediated Hydrolysis: Converts the ester to a free carboxylic acid.
  3. Curtius Rearrangement: This reaction forms an isocyanate intermediate which is then hydrolyzed to yield an amine.
  4. Alkylation: The amine is alkylated to introduce additional functional groups.
  5. Fluorination: A fluorination step is employed to enhance the compound's pharmacological properties.
  6. Formation of Sulfamide: A sulfonyl chloride reacts with the amine, followed by deprotection to yield the free sulfamide.
  7. Cyclization: A base-mediated cyclization forms the acylsulfamide structure.

The final product's purity was confirmed through reverse-phase chromatography, achieving over 95% purity .

Molecular Structure Analysis

Structure and Data

ABBV-CLS-484 features a complex molecular structure characterized by a fluorinated phenolic acylsulfamide core that mimics phosphotyrosine. The compound's structure allows it to effectively engage with the active sites of PTPN2 and PTPN1, leading to its inhibitory effects:

  • Core Structure: The naphthalene moiety overlays with substrate interactions typical for phosphatases.
  • Key Interactions: The acylsulfamide ring forms crucial hydrogen bonds with residues such as Cys216, Arg222, Asp182, Ser217, and Ile220 within the active site of PTPN2 .

Crystallographic studies have provided detailed insights into these interactions, confirming how ABBV-CLS-484 occupies the active site and stabilizes essential catalytic residues .

Chemical Reactions Analysis

Reactions and Technical Details

ABBV-CLS-484 primarily functions through competitive inhibition of PTPN2 and PTPN1 by mimicking phosphotyrosine substrates. Key reactions include:

  1. Inhibition Mechanism: The compound binds reversibly to the active site, preventing substrate access.
  2. Selectivity Profile: It demonstrates over 15,000-fold selectivity for PTPN2 and PTPN1 compared to other phosphatases, indicating its potential for targeted therapy without significant off-target effects .
  3. Biochemical Assays: Screens show that ABBV-CLS-484 has minimal activity against other phosphatases like SHP-1 or SHP-2, supporting its specificity .
Mechanism of Action

Process and Data

The mechanism of action for ABBV-CLS-484 involves enhancing anti-tumor immunity through dual pathways:

  1. Direct Tumor Effects: By inhibiting PTPN2 and PTPN1, ABBV-CLS-484 reduces tumor cell growth while promoting apoptosis in cancer cells.
  2. Immune Modulation: The compound enhances interferon signaling pathways (JAK-STAT pathway), which boosts immune cell activation and function against tumors . Preclinical studies indicate that it amplifies responses in resistant cancer models, particularly those unresponsive to PD-1 blockade therapies.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABBV-CLS-484 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: It demonstrates favorable solubility profiles conducive for oral bioavailability.
  • Plasma Protein Binding: Reports indicate low plasma protein binding (86% unbound in mouse plasma) suggesting good distribution characteristics .
  • Clearance Mechanisms: Primarily cleared via renal pathways rather than hepatic metabolism, which may contribute to its lower toxicity profile .
Applications

Scientific Uses

ABBV-CLS-484 is being explored primarily in oncology as a novel therapeutic agent targeting solid tumors. Its applications include:

  1. Cancer Immunotherapy: Enhancing immune responses against tumors by inhibiting negative regulatory pathways mediated by PTPN2/N1.
  2. Combination Therapies: Potential use in conjunction with existing immunotherapies to overcome resistance mechanisms in various cancer types .
  3. Research Tool: As a selective inhibitor of phosphatases involved in immune regulation, it serves as a valuable tool for understanding immune signaling pathways in cancer biology.
Introduction to Intracellular Checkpoint Inhibition in Cancer Immunotherapy

Limitations of Extracellular Immune Checkpoint Blockade Therapies

Extracellular immune checkpoint inhibitors targeting programmed cell death protein 1 (PD-1), programmed death-ligand 1 (PD-L1), or cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) have transformed oncology. However, their efficacy remains constrained by intrinsic and acquired resistance mechanisms. Approximately 50% of patients with melanoma and higher proportions with epithelial cancers (e.g., gastrointestinal malignancies) exhibit minimal clinical responses. Key limitations include:

Table 1: Response Limitations of Extracellular Checkpoint Inhibitors

Limitation FactorRepresentative ImpactUnderlying Mechanism
Tumoral PD-L1 NegativityLow objective response rates (e.g., <15% in MSS-CRC*)Absence of primary target for antibody-mediated blockade
Alternative CheckpointsUpregulation of LAG-3, TIM-3, or intracellular PTPsCompensatory immunosuppressive pathways
IFNγ Signaling DefectsResistance in MHC-I-deficient tumoursImpaired antigen presentation and T-cell recruitment
T-cell ExhaustionPoor persistence of adoptively transferred T cellsEpigenetic reprogramming sustaining inhibitory receptor expression

*Microsatellite Stable Colorectal Cancer [6] [9]

These limitations underscore the necessity for therapies targeting intracellular immune checkpoints—proteins that intrinsically dampen T-cell receptor (TCR) signalling or cytokine responsiveness irrespective of surface PD-L1 expression [1] [6].

Rationale for Targeting Protein Tyrosine Phosphatases in Immuno-Oncology

Protein tyrosine phosphatases non-receptor type 1 (PTPN1, PTP-1B) and type 2 (PTPN2, T-cell protein tyrosine phosphatase) are intracellular enzymes that terminally suppress kinase-driven activation cascades in immune and tumour cells. Their biological roles provide a compelling therapeutic rationale:

  • Dual Mechanism in Tumour and Immune Compartments:PTPN1 and PTPN2 dephosphorylate Janus kinase (JAK) proteins and signal transducer and activator of transcription (STAT) factors, attenuating interferon (IFN) signalling. Tumour cells exploit this to evade immune detection by reducing major histocompatibility complex (MHC) expression and IFN-driven chemokine production [2] [3]. Concurrently, in T cells, PTPN1/PTPN2 inhibit lymphocyte-specific protein tyrosine kinase (LCK) and FYN proto-oncogene (FYN), diminishing TCR signal strength and functional avidity [2] [7].

  • Genetic Validation:CRISPR-Cas9 screens demonstrated that Ptpn2 ablation sensitises B16 melanoma to anti-PD-L1 therapy by enhancing IFNγ-mediated antigen presentation. Similarly, Ptpn1 or Ptpn2 deletion in chimeric antigen receptor (CAR) T cells augmented cytotoxic function and tumour homing via C-X-C motif chemokine receptor 3 (CXCR3)-mediated migration [2] [3].

  • Overcoming Extrinsic Resistance:Murine models resistant to PD-1 blockade (e.g., 4T1 breast cancer) showed tumour regression following PTPN1/PTPN2 inhibition, confirming non-redundant immunosuppressive roles [3] [8].

Table 2: Key Molecular Targets of PTPN1 and PTPN2

PhosphataseTumour Cell TargetsImmune Cell TargetsFunctional Consequence of Inhibition
PTPN1 (PTP-1B)HER2, STAT3LCK, JAK1/STAT5Enhanced cytokine signalling; improved CTL cytotoxicity
PTPN2 (TC-PTP)ALK, JAK1/STAT1FYN, JAK1/STAT1Increased antigen presentation; reduced T-cell exhaustion

Biological Validation of PTPN2 and PTPN1 as Therapeutic Targets

The development of ABBV-CLS-484 (also termed Osunprotafib), a first-in-class active-site inhibitor of PTPN1 and PTPN2, provided pharmacological validation of this approach:

  • Biochemical and Structural Basis:ABBV-CLS-484 achieves sub-nanomolar half-maximal inhibitory concentration (IC50) values (PTPN2 IC50 = 1.8 nM; PTPN1 IC50 = 2.5 nM) by exploiting conserved residues in the phosphatases' catalytic cleft. X-ray crystallography revealed critical hydrogen bonds between its thiadiazolidinone dioxide moiety and cysteine 216 (Cys216), arginine 222 (Arg222), and aspartate 182 (Asp182) in PTPN2. The tetralin scaffold further engages hydrophobic pockets via methionine 256 (Met256), conferring selectivity over other phosphatases (e.g., Src homology region 2 domain-containing phosphatase-1 (SHP-1), SHP-2) [3] [5] [7].

  • Cellular Mechanisms:In tumour cells, ABBV-CLS-484 amplified IFNγ-induced growth arrest and upregulated chemokines (C-X-C motif chemokine ligand 9 (CXCL9), CXCL10), enhancing cytotoxic T lymphocyte and natural killer cell recruitment. Transcriptomic profiling confirmed profound enrichment of IFN response gene signatures comparable to genetic Ptpn2/Ptpn1 deletion [3]. In T cells, treatment reduced exhaustion markers (e.g., programmed cell death protein 1 (PD-1), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3)) while augmenting interleukin-2 (IL-2)-driven STAT5 phosphorylation and metabolic activity [3] [7].

  • Preclinical Efficacy:In murine models resistant to PD-1 inhibition (e.g., EMT6 breast carcinoma), ABBV-CLS-484 monotherapy induced tumour regression. Combination with anti-PD-1 antibodies yielded synergistic effects, eliminating established tumours in >60% of subjects. Single-cell RNA sequencing revealed reprogrammed tumour microenvironments characterised by expanded effector CD8+ T-cell clusters and diminished myeloid-derived suppressor cells [3] [7] [8].

Table 3: Preclinical Efficacy of ABBV-CLS-484

Cancer ModelTreatment ArmResponse RateKey Immune Changes
PD-1-resistant EMT6ABBV-CLS-484 alone40% complete regression↑ Granzyme B+ CD8+ T cells; ↓ Treg infiltration
Anti-PD-1-refractory 4T1ABBV-CLS-484 + αPD-160% complete regression↑ IFNγ+ NK cells; ↑ CXCR3-mediated T-cell trafficking
B16F10 melanomaABBV-CLS-484Delayed progression↑ MHC-I expression; ↑ CD8+/Treg ratio

These findings establish PTPN1 and PTPN2 as tractable intracellular checkpoint targets, with ABBV-CLS-484 representing a pioneering clinical-stage inhibitor capable of reshaping both tumour intrinsic biology and anti-tumour immunity [3] [7].

Properties

CAS Number

2489404-97-7

Product Name

Abbv-cls-484

IUPAC Name

5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Molecular Formula

C17H24FN3O4S

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m1/s1

InChI Key

DVFCRTGTEXUFIN-GFCCVEGCSA-N

Canonical SMILES

CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Isomeric SMILES

CC(C)CCN[C@@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.